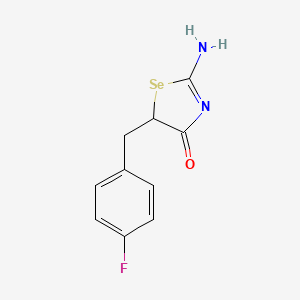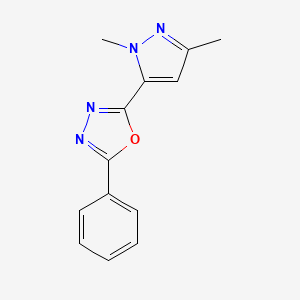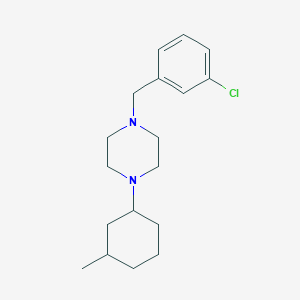![molecular formula C21H14N2O7S B10887373 2-(4-Nitrophenyl)-2-oxoethyl 2-[(4-nitrophenyl)sulfanyl]benzoate](/img/structure/B10887373.png)
2-(4-Nitrophenyl)-2-oxoethyl 2-[(4-nitrophenyl)sulfanyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Nitrophenyl)-2-oxoethyl 2-[(4-nitrophenyl)sulfanyl]benzoate is an organic compound with a complex structure that includes nitrophenyl, oxoethyl, and sulfanylbenzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 2-[(4-nitrophenyl)sulfanyl]benzoate typically involves the reaction of 4-nitrophenyl acetic acid with 2-[(4-nitrophenyl)sulfanyl]benzoic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-2-oxoethyl 2-[(4-nitrophenyl)sulfanyl]benzoate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl and sulfanylbenzoate moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted nitrophenyl or sulfanylbenzoate derivatives.
Scientific Research Applications
2-(4-Nitrophenyl)-2-oxoethyl 2-[(4-nitrophenyl)sulfanyl]benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory or anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 2-[(4-nitrophenyl)sulfanyl]benzoate involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl groups can participate in electron transfer reactions, while the sulfanylbenzoate moiety can interact with thiol groups in proteins, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(2-nitrophenyl)sulfanyl]benzoate: Similar structure but with a methyl ester group instead of the oxoethyl group.
2-(4-Nitrophenyl)benzofuran: Contains a benzofuran ring instead of the benzoate moiety.
Properties
Molecular Formula |
C21H14N2O7S |
|---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 2-(4-nitrophenyl)sulfanylbenzoate |
InChI |
InChI=1S/C21H14N2O7S/c24-19(14-5-7-15(8-6-14)22(26)27)13-30-21(25)18-3-1-2-4-20(18)31-17-11-9-16(10-12-17)23(28)29/h1-12H,13H2 |
InChI Key |
PGWMBDJIBAGZOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])SC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-bromophenoxy)-1-{4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}ethanone](/img/structure/B10887303.png)

![(1,3-Dioxoisoindol-2-YL)methyl 2-({5-propyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetate](/img/structure/B10887318.png)

![1-(butan-2-yl)-7-[3-(difluoromethoxy)phenyl]-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10887332.png)
![[(4-Hydroxypyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B10887333.png)
![[4-(4-Chlorobenzyl)piperazin-1-yl][1-(methylsulfonyl)piperidin-3-yl]methanone](/img/structure/B10887341.png)
![3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-N-[(E)-(4-methoxyphenyl)methylidene]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B10887349.png)
![methyl 2-[(4-chloro-1H-pyrazol-1-yl)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10887351.png)



![(2E,5Z)-5-(2-chloro-6-fluorobenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10887371.png)

